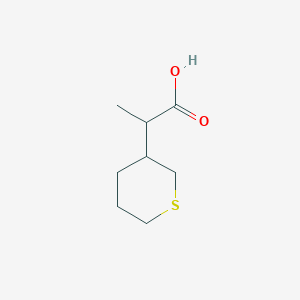
2-(Thian-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thian-3-yl)propanoic acid is an organic compound that belongs to the class of propanoic acids It features a thian-3-yl group attached to the second carbon of the propanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(thian-3-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields and avoids the use of more hazardous reducing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(Thian-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-3-yl group to a thiane ring.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Zinc dust and formic acid are commonly used for reduction reactions.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation can be performed using amines and coupling agents like carbodiimides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Esters and amides.
科学的研究の応用
2-(Thian-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Thian-3-yl)propanoic acid involves its interaction with specific molecular targets. The thian-3-yl group can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The carboxyl group can also participate in ionic interactions, further modulating its effects.
類似化合物との比較
Similar Compounds
- 3-(Thian-2-yl)propanoic acid
- 3-(Thian-4-yl)propanoic acid
- 3-(Furan-2-yl)propanoic acid
Uniqueness
2-(Thian-3-yl)propanoic acid is unique due to the specific positioning of the thian-3-yl group, which imparts distinct chemical and physical properties compared to its isomers and analogs.
特性
分子式 |
C8H14O2S |
|---|---|
分子量 |
174.26 g/mol |
IUPAC名 |
2-(thian-3-yl)propanoic acid |
InChI |
InChI=1S/C8H14O2S/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10) |
InChIキー |
LGSUFDYCUQIUGE-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCSC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13153655.png)
![(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)
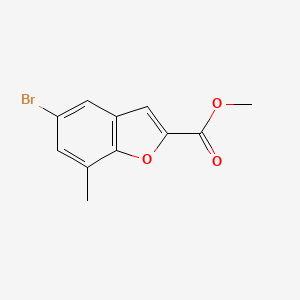
![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)
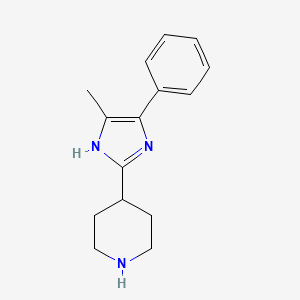
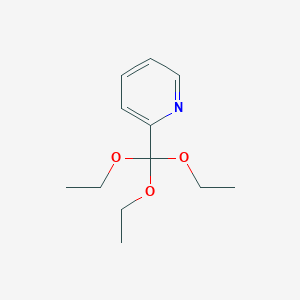
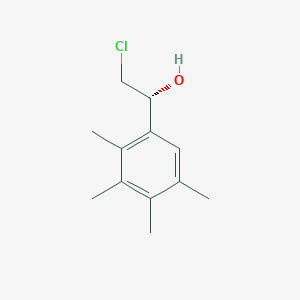

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)



![2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153758.png)
